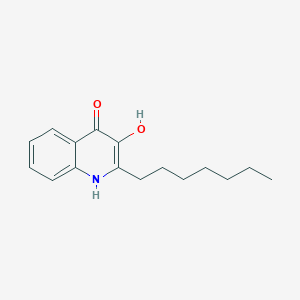

2-Heptyl-3-hydroxy-4-chinolon

Übersicht

Beschreibung

2-Heptyl-3-hydroxy-4(1H)-quinolone is a chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.34 g/mol . It is known for its role as a quorum sensing molecule in bacterial communication, particularly in Pseudomonas aeruginosa . This compound is also referred to as a quinolone signal molecule and plays a significant role in regulating virulence factors and biofilm formation in bacteria .

Wissenschaftliche Forschungsanwendungen

2-Heptyl-3-hydroxy-4(1H)-Chinolon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Chinolonchemie und -reaktivität verwendet.

Industrie: Wird bei der Entwicklung neuer Materialien und Beschichtungen mit antimikrobiellen Eigenschaften verwendet.

5. Wirkmechanismus

2-Heptyl-3-hydroxy-4(1H)-Chinolon übt seine Wirkung hauptsächlich durch seine Rolle als Quorum-Sensing-Molekül aus . Es bindet an spezifische Rezeptoren in Bakterienzellen und löst eine Kaskade von Signalereignissen aus, die die Genexpression regulieren . Diese Regulation wirkt sich auf verschiedene zelluläre Prozesse aus, darunter die Produktion von Virulenzfaktoren, die Biofilmbildung und die Motilität . Zu den molekularen Zielstrukturen gehören Quorum-Sensing-Rezeptoren wie PqsR in Pseudomonas aeruginosa .

Wirkmechanismus

Target of Action

2-Heptyl-3-hydroxy-4-quinolone, also known as the Pseudomonas Quinolone Signal (PQS), is primarily targeted towards Pseudomonas aeruginosa, a Gram-negative opportunistic pathogen . This compound plays a crucial role in the quorum sensing (QS) system of P. aeruginosa, which is a signaling system used by bacteria to coordinate activity based on their population density .

Mode of Action

The compound functions as an intercellular signal . It is a part of the pqs system of P. aeruginosa and can regulate the expression of diverse virulence factors . It also affects a variety of physiological processes of microorganisms and hosts .

Biochemical Pathways

The compound is involved in the synthesis of multiple 4-quinolones including 2-heptyl-4-quinolone (HHQ), the immediate PQS precursor . The exported HHQ is taken up by adjacent bacterial cells and converted into PQS .

Pharmacokinetics

It is known that the compound can function as an intercellular signal, suggesting that it can be transported between cells .

Result of Action

The compound increases the expression of the lasB gene, which encodes the virulence factor elastase, in P. aeruginosa . It also increases secretion of the metabolite pyocyanin and the lectin PA-IL, as well as increases biofilm production in P. aeruginosa populations . Furthermore, it reduces iron levels in P. aeruginosa growth media when used at a concentration of 40 µM and acts as an iron chelator in a Fe (III)-sulfate solution .

Action Environment

The action of 2-Heptyl-3-hydroxy-4-quinolone is influenced by environmental factors such as population density . The compound is part of the quorum sensing system, which is a signaling system used by bacteria to coordinate activity based on their population density . Therefore, the efficacy and stability of the compound’s action may vary depending on the bacterial population density.

Biochemische Analyse

Biochemical Properties

2-Heptyl-3-hydroxy-4-quinolone functions as an intercellular signal in quorum sensing, a system used by bacteria to coordinate activity based on population density . It interacts with various biomolecules, including the las and rhl quorum sensing systems in Pseudomonas aeruginosa. These interactions regulate the expression of virulence genes such as those involved in iron scavenging . Additionally, 2-Heptyl-3-hydroxy-4-quinolone forms complexes with iron (III) at physiological pH, which is crucial for its role in iron acquisition .

Cellular Effects

2-Heptyl-3-hydroxy-4-quinolone influences several cellular processes in Pseudomonas aeruginosa. It increases the expression of the lasB gene, which encodes the virulence factor elastase . This compound also enhances the secretion of pyocyanin and the lectin PA-IL, and promotes biofilm production . Furthermore, 2-Heptyl-3-hydroxy-4-quinolone acts as an iron chelator, reducing iron levels in the growth media and affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Heptyl-3-hydroxy-4-quinolone involves its role as a signaling molecule in quorum sensing. It binds to the PqsR receptor, activating the transcription of genes involved in virulence and biofilm formation . This binding interaction triggers a positive feedback loop, increasing the production of 2-Heptyl-3-hydroxy-4-quinolone and other quorum sensing molecules . Additionally, it inhibits cytochrome P450 enzymes, affecting various metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Heptyl-3-hydroxy-4-quinolone change over time. Its stability and degradation are influenced by environmental conditions such as pH and temperature . Long-term studies have shown that 2-Heptyl-3-hydroxy-4-quinolone can have sustained effects on cellular function, including prolonged biofilm formation and virulence factor production . These temporal effects are crucial for understanding the compound’s role in chronic infections.

Dosage Effects in Animal Models

The effects of 2-Heptyl-3-hydroxy-4-quinolone vary with different dosages in animal models. At low doses, it can enhance biofilm formation and virulence, while high doses may lead to toxic effects . Studies have shown that there is a threshold concentration above which the compound’s adverse effects become significant . These findings are essential for developing therapeutic strategies targeting quorum sensing in bacterial infections.

Metabolic Pathways

2-Heptyl-3-hydroxy-4-quinolone is involved in several metabolic pathways in Pseudomonas aeruginosa. It is synthesized from anthranilate through the action of the pqsABCDE operon . This compound also affects the metabolism of iron by acting as an iron chelator, which is crucial for its role in virulence regulation . The metabolic pathways involving 2-Heptyl-3-hydroxy-4-quinolone are tightly regulated by quorum sensing systems .

Transport and Distribution

Within cells, 2-Heptyl-3-hydroxy-4-quinolone is transported and distributed through interactions with specific transporters and binding proteins . It accumulates in the cell membrane, where it plays a role in signaling and biofilm formation . The distribution of 2-Heptyl-3-hydroxy-4-quinolone within tissues is influenced by its ability to form complexes with iron and other biomolecules .

Subcellular Localization

2-Heptyl-3-hydroxy-4-quinolone is localized primarily in the cell membrane and cytoplasm of Pseudomonas aeruginosa . Its activity is influenced by its subcellular localization, as it interacts with membrane-bound receptors and enzymes . Post-translational modifications and targeting signals direct 2-Heptyl-3-hydroxy-4-quinolone to specific compartments within the cell, affecting its function and stability .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Heptyl-3-hydroxy-4(1H)-Chinolon erfolgt typischerweise durch die Kondensation von 2-Aminobenzophenon mit Heptanal unter sauren Bedingungen . Die Reaktion verläuft über die Bildung eines Imin-Zwischenprodukts, das dann zu dem Chinolonring cyclisiert . Die Reaktionsbedingungen beinhalten häufig die Verwendung eines starken Säurekatalysators wie Salzsäure oder Schwefelsäure, und die Reaktion wird bei erhöhten Temperaturen durchgeführt, um den Cyclisierungsprozess zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-Heptyl-3-hydroxy-4(1H)-Chinolon kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Prozess kann für höhere Ausbeuten und Reinheit optimiert werden und zusätzliche Reinigungsschritte wie Umkristallisation oder Chromatographie beinhalten . Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses ebenfalls verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

2-Heptyl-3-hydroxy-4(1H)-Chinolon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Chinonderivat zu bilden.

Reduktion: Die Carbonylgruppe kann reduziert werden, um ein Hydrochinonderivat zu bilden.

Substitution: Der aromatische Ring kann elektrophilen Substitutionsreaktionen unterliegen, wie zum Beispiel Nitrierung oder Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) können verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Chinonderivate.

Reduktion: Hydrochinonderivate.

Substitution: Nitro- oder halogenierte Derivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

2-Heptyl-3-hydroxy-4(1H)-Chinolon ist einzigartig aufgrund seiner spezifischen Rolle im Quorum-Sensing und seiner Fähigkeit, eine Vielzahl von bakteriellen Verhaltensweisen zu regulieren . Im Gegensatz zu anderen ähnlichen Verbindungen besitzt es eine charakteristische Hydroxylgruppe an der 3-Position, die für seine biologische Aktivität entscheidend ist .

Eigenschaften

IUPAC Name |

2-heptyl-3-hydroxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-14-16(19)15(18)12-9-7-8-10-13(12)17-14/h7-10,19H,2-6,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIUIHOQDSVZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376772 | |

| Record name | 2-heptyl-3-hydroxy-4(1H)-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521313-35-9 | |

| Record name | 2-heptyl-3-hydroxy-4(1H)-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PQS interacts with the LysR-type transcriptional regulator protein PqsR in Pseudomonas aeruginosa. [] This interaction requires PQS to act as a co-inducer, dramatically increasing PqsR binding to the promoter region of the pqsABCDE operon. [] This binding initiates a positive feedback loop, ultimately increasing the expression of genes within the pqsABCDE operon, which are involved in PQS biosynthesis. [, ] Additionally, PQS influences the expression of numerous virulence factors in P. aeruginosa, including elastase, pyocyanin, and lectin LecA. [, ] PQS also plays a role in biofilm formation. [, , ] Interestingly, PQS can also impact gene regulation independent of PqsR, notably influencing genes involved in iron starvation response and virulence factor production. []

A:

ANone: The provided research excerpts primarily focus on the biological activity and mechanisms of action of PQS, without delving into its material compatibility and stability under various conditions. Further research is needed to fully characterize these aspects.

A: Yes, computational techniques like molecular docking have been used to study the interaction between PQS analogs and the binding domain of the quorum sensing receptor TraR. [] These studies aim to understand the structure-function relationship of PQS analogs and explore their potential application as alternatives to antibiotics in controlling bacterial virulence. []

A: Modifying the PQS structure significantly impacts its activity. For instance, the 3-hydroxyl group and 2-alkyl chain are crucial for PQS to stimulate membrane vesicle (MV) production in P. aeruginosa. [] The length of the 2-alkyl chain also influences its association with MVs. [] Further research explored the effect of modifications at the C-3 position of PQS and its precursor, 2-heptyl-4-quinolone (HHQ). [] These modifications, particularly targeted chemical derivatization, aim to understand the structural features responsible for the biological activity of these compounds in P. aeruginosa and their interkingdom interactions with other bacteria like Bacillus subtilis. []

ANone: The provided research excerpts primarily focus on the biological activity and mechanisms of action of PQS, without delving into its stability under various conditions or formulation strategies. Further research is needed to fully characterize these aspects.

ANone: The provided research excerpts do not explicitly mention specific SHE regulations for PQS. As a research chemical, standard laboratory safety protocols and regulations regarding handling, storage, and disposal of potentially hazardous substances would apply.

ANone: Information regarding the absorption, distribution, metabolism, excretion (ADME), and in vivo activity of PQS is not provided in the research excerpts. These aspects would require further investigation.

A: While the provided research mainly focuses on the signaling roles of PQS, it does highlight its role in P. aeruginosa virulence. For example, PQS production is required for virulence in multiple infection models, including an insect model using Drosophila melanogaster. [, , ] Notably, PQS has been detected in clinical samples such as sputum, bronchoalveolar lavage fluid, and mucopurulent fluid from cystic fibrosis patients infected with P. aeruginosa, indicating its in vivo production during lung infections. []

ANone: The provided research excerpts do not specifically address the toxicity profile or long-term effects of PQS. Further research is needed to thoroughly evaluate these aspects.

ANone: The provided research primarily focuses on the signaling and regulatory roles of PQS and does not discuss specific drug delivery or targeting strategies.

ANone: The research excerpts do not provide information on biomarkers specifically related to PQS efficacy, treatment response, or adverse effect identification. This area requires further investigation.

ANone: Several analytical methods have been employed in PQS research. These include:

- High-performance liquid chromatography (HPLC): Used to quantify PQS and its precursor 2-heptyl-4-quinolone (HHQ) in the blood of patients with lung cancer. []

- Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS): Employed to identify and confirm the presence of PQS and other quorum-sensing molecules in bacterial cultures. []

- Thin-layer chromatography (TLC) assays: Utilized in conjunction with specific biosensors to detect PQS and related molecules in bacterial samples. [, ]

- Cyclic voltammetry and amperometry: These electrochemical techniques, employing boron-doped diamond electrodes, allow for sensitive and direct detection of PQS in bacterial cultures and even cystic fibrosis sputum samples. [, ]

- Hyperspectral Raman chemical imaging: This technique provides insights into the spatial and temporal distribution of PQS produced by P. aeruginosa under various environmental conditions. []

ANone: The provided research primarily focuses on the role of PQS in P. aeruginosa communication and virulence. Information regarding its ecotoxicological effects and degradation pathways is limited within these excerpts.

ANone: The provided research excerpts do not offer detailed information regarding the dissolution rate or solubility of PQS in various media. Further research is needed to address these aspects.

ANone: While specific details regarding the validation of analytical methods are not provided, it is standard practice to ensure accuracy, precision, and specificity when quantifying and characterizing compounds like PQS. Researchers typically validate their chosen methods according to established guidelines and standards.

ANone: PQS demonstrates immunomodulatory effects by influencing immune cell function. For instance, PQS can:

- Modulate cytokine expression: PQS administration in a mouse model of collagen-induced arthritis (CIA) increased disease severity, with reduced regulatory T cells (Tregs) observed in blood and inflamed paws. [] It also inhibited the differentiation of CD4+IFNγ+ cells in antigen-stimulated lymph node cells from collagen-immunized mice. []

- Impact macrophage function: PQS reduced murine macrophage polarization and inhibited IL1B and IL6 gene expression in murine macrophages and human THP-1 cells. [] It also inhibited indoleamine-2, 3-dioxygenase (IDO1) gene expression, protein expression, and enzyme activity in both mouse and human macrophages. []

- Influence T cell activation: PQS was found to inhibit T cell activation stimulated by anti-CD3/anti-CD28 antibodies. []

ANone: The provided research excerpts do not mention any specific interactions between PQS and drug transporters. This area requires further research to fully understand its implications.

ANone: The provided research excerpts do not provide information on PQS's potential to induce or inhibit drug-metabolizing enzymes. Further investigation is needed to clarify this aspect.

ANone: The research excerpts focus primarily on PQS's role as a signaling molecule and its impact on bacterial behavior and virulence. Information regarding its broader biocompatibility and biodegradability is not directly addressed.

ANone: The research excerpts primarily focus on the biological activity and mechanisms of action of PQS and do not delve into strategies for its recycling or waste management. As a research chemical, standard laboratory protocols and regulations for handling and disposal of potentially hazardous substances would apply.

ANone: Research on PQS and related quorum-sensing molecules utilizes various tools and resources, including:

- Bacterial strains and mutants: Genetically modified strains of P. aeruginosa and other bacteria are crucial for studying PQS biosynthesis, signaling pathways, and interactions with other organisms. [, , , , , , , , , , , , , , ]

- Biosensors: Engineered bacteria containing reporter gene fusions, such as lecA::luxCDABE or pqsA::luxCDABE, are valuable tools for detecting and quantifying PQS and its analogs. []

- Chemical synthesis and modification: Techniques for synthesizing PQS analogs and introducing specific structural modifications are essential for structure-activity relationship studies and exploring the development of potential inhibitors. [, , ]

- Analytical instrumentation: Techniques like HPLC, UHPLC-MS/MS, TLC, cyclic voltammetry, amperometry, and Raman spectroscopy are crucial for characterizing, quantifying, and monitoring PQS and related molecules in various samples. [, , , , , ]

- Cell culture and animal models: In vitro cell-based assays and in vivo animal models, such as the Drosophila melanogaster infection model, are essential for investigating the impact of PQS on host cells and during infection. [, , , ]

- Clinical samples: Access to patient samples, such as sputum or bronchoalveolar lavage fluid, is crucial for studying the role of PQS in human infections and validating findings from laboratory experiments. [, ]

- Computational tools: Molecular docking and other computational methods facilitate the investigation of PQS-protein interactions, aiding in the understanding of its mechanism of action and the development of potential inhibitors. []

A: The discovery and characterization of PQS as a novel quorum-sensing signal molecule in P. aeruginosa marked a significant milestone in the field. [] Subsequent research has revealed its crucial role in regulating diverse virulence factors and biofilm formation, making it an attractive target for developing novel antimicrobial therapies. [, , , ]

ANone: Research on PQS has fostered collaboration between various disciplines, including:

- Microbiology: Understanding the role of PQS in bacterial communication, virulence, and biofilm formation. [, , , , , , , , , , , , , , , ]

- Immunology: Investigating the immunomodulatory effects of PQS and its impact on host immune responses during infection. [, ]

- Chemistry: Synthesizing PQS analogs, exploring structure-activity relationships, and developing potential inhibitors targeting PQS signaling. [, , ]

- Analytical Chemistry: Developing and applying sensitive and specific methods for detecting, characterizing, and quantifying PQS and related molecules. [, , , , , ]

- Medicine: Studying the role of PQS in human infections, particularly in cystic fibrosis patients, and exploring its potential as a target for novel antimicrobial therapies. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(5E)-5-[(3,4-diethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1224584.png)

![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde oxime](/img/structure/B1224585.png)

![1-[1-Ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone](/img/structure/B1224592.png)

![N-isopropyl-2-{[3-(3-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B1224593.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(5,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-methylthiourea](/img/structure/B1224596.png)

![3-Phenyl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B1224602.png)

![3-[4-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-3-(2-oxo-1-benzopyran-3-yl)-1-pyrazolyl]propanoic acid](/img/structure/B1224604.png)

![N-[[5-(1,3-benzothiazol-2-yl)-2-methylanilino]-sulfanylidenemethyl]-1-naphthalenecarboxamide](/img/structure/B1224605.png)

![N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide](/img/structure/B1224608.png)

![6-[1-Azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224609.png)